molecular formula C10H12Cl2FNO2 B13573190 methyl(2R)-2-amino-3-(5-chloro-2-fluorophenyl)propanoatehydrochloride

methyl(2R)-2-amino-3-(5-chloro-2-fluorophenyl)propanoatehydrochloride

Cat. No.: B13573190
M. Wt: 268.11 g/mol
InChI Key: GBKWGGANAPOQQZ-SBSPUUFOSA-N
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Description

Methyl (2r)-2-amino-3-(5-chloro-2-fluorophenyl)propanoate hydrochloride is a chemical compound with significant interest in various scientific fields. This compound is known for its unique structural properties, which include an amino group, a chloro-fluorophenyl group, and a propanoate ester. These features make it a valuable subject for research in organic chemistry, medicinal chemistry, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2r)-2-amino-3-(5-chloro-2-fluorophenyl)propanoate hydrochloride typically involves several steps. One common method starts with the preparation of the intermediate 5-chloro-2-fluorobenzaldehyde. This intermediate is then subjected to a series of reactions, including reductive amination and esterification, to form the final product. The reaction conditions often involve the use of reducing agents such as sodium borohydride and catalysts like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of Methyl (2r)-2-amino-3-(5-chloro-2-fluorophenyl)propanoate hydrochloride may involve large-scale batch reactors. The process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and pH. The final product is typically purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl (2r)-2-amino-3-(5-chloro-2-fluorophenyl)propanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions include nitro derivatives, alcohols, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl (2r)-2-amino-3-(5-chloro-2-fluorophenyl)propanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl (2r)-2-amino-3-(5-chloro-2-fluorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro-fluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (3R)-3-amino-3-(5-chloro-2-fluorophenyl)propanoate hydrochloride
  • Methyl (2S)-2-amino-3-(5-chloro-2-fluorophenyl)propanoate hydrochloride

Uniqueness

Methyl (2r)-2-amino-3-(5-chloro-2-fluorophenyl)propanoate hydrochloride is unique due to its specific stereochemistry (2r), which can influence its biological activity and interactions. The presence of both chloro and fluoro substituents also adds to its distinct chemical properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H12Cl2FNO2

Molecular Weight

268.11 g/mol

IUPAC Name

methyl (2R)-2-amino-3-(5-chloro-2-fluorophenyl)propanoate;hydrochloride

InChI

InChI=1S/C10H11ClFNO2.ClH/c1-15-10(14)9(13)5-6-4-7(11)2-3-8(6)12;/h2-4,9H,5,13H2,1H3;1H/t9-;/m1./s1

InChI Key

GBKWGGANAPOQQZ-SBSPUUFOSA-N

Isomeric SMILES

COC(=O)[C@@H](CC1=C(C=CC(=C1)Cl)F)N.Cl

Canonical SMILES

COC(=O)C(CC1=C(C=CC(=C1)Cl)F)N.Cl

Origin of Product

United States

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